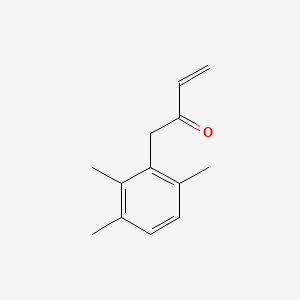
1-(2,3,6-trimethylphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,6-trimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O It is a derivative of butenone, characterized by the presence of a 2,3,6-trimethylphenyl group attached to the butenone backbone
Vorbereitungsmethoden
The synthesis of 1-(2,3,6-trimethylphenyl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3,6-trimethylbenzene with crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(2,3,6-trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,6-trimethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful probe in biochemical research.
Medicine: Research into potential therapeutic applications of this compound is ongoing. Its ability to interact with specific molecular targets may lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism by which 1-(2,3,6-trimethylphenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, but typically involve interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1-(2,3,6-trimethylphenyl)but-3-en-2-one can be compared to other similar compounds such as:
1-(2,3,6-Trimethylphenyl)-1-butanone: This compound differs by the position of the double bond, which can lead to different reactivity and applications.
1-(2,3,6-Trimethylphenyl)-2-buten-1-one:
1-(2,3,6-Trimethylphenyl)-3-buten-1-ol: The presence of a hydroxyl group in this compound introduces additional functional group chemistry.
Eigenschaften
CAS-Nummer |
54789-45-6 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
1-(2,3,6-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-5-12(14)8-13-10(3)7-6-9(2)11(13)4/h5-7H,1,8H2,2-4H3 |
InChI-Schlüssel |
KBGDCKHDBZJUKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)CC(=O)C=C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)CC(=O)C=C)C |
Key on ui other cas no. |
54789-45-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















